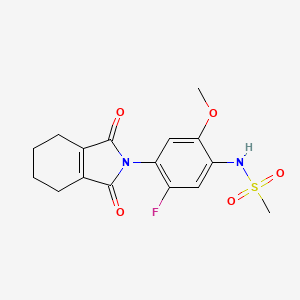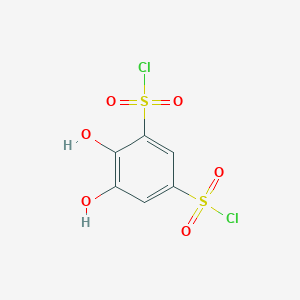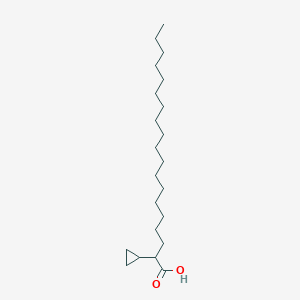![molecular formula C20H22O4S3 B14276498 2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid CAS No. 144707-21-1](/img/structure/B14276498.png)
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid is a complex organic compound characterized by the presence of multiple sulfanyl (thioether) groups and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid typically involves multi-step organic reactions. One common approach is the stepwise introduction of sulfanyl groups to a benzoic acid derivative. The process may include:
Thioether Formation: Reacting a benzoic acid derivative with a thiol compound under basic conditions to form a thioether linkage.
Chain Extension: Using alkyl halides to extend the carbon chain, followed by further thioether formation.
Carboxylation: Introducing carboxyl groups through oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid involves its interaction with various molecular targets. The sulfanyl groups can form strong interactions with metal ions, making it useful in metal chelation therapy. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{[2-({4-[(2-Hydroxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid: Similar structure but with hydroxyl groups instead of carboxyl groups.
2-{[2-({4-[(2-Methylphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid: Similar structure but with methyl groups instead of carboxyl groups.
Uniqueness
2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid is unique due to the presence of multiple carboxylic acid groups, which enhance its solubility in water and its ability to form strong hydrogen bonds. This makes it particularly useful in applications requiring high solubility and strong intermolecular interactions.
Properties
CAS No. |
144707-21-1 |
|---|---|
Molecular Formula |
C20H22O4S3 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2-[4-[2-(2-carboxyphenyl)sulfanylethylsulfanyl]butylsulfanyl]benzoic acid |
InChI |
InChI=1S/C20H22O4S3/c21-19(22)15-7-1-3-9-17(15)26-12-6-5-11-25-13-14-27-18-10-4-2-8-16(18)20(23)24/h1-4,7-10H,5-6,11-14H2,(H,21,22)(H,23,24) |
InChI Key |
BEVPTPSASJQYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCCCSCCSC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



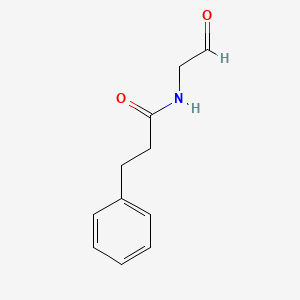

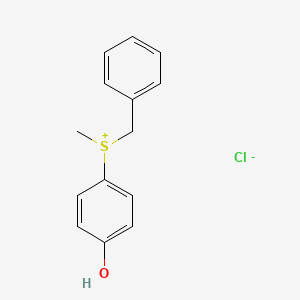
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
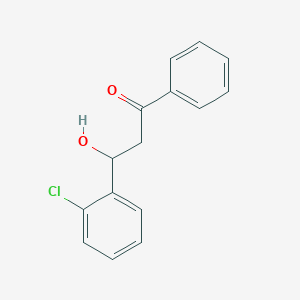

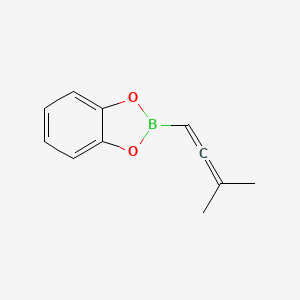

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
